

An In-depth Technical Guide to the Physicochemical Properties of Silymarin

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Compound of Interest

Compound Name: Sulmarin

Cat. No.: B115012

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Disclaimer: Initial searches for "**Sulmarin**" yielded limited specific results. However, the search results strongly suggest that the intended compound of interest is Silymarin, a well-researched natural product extract known for its therapeutic properties. This guide focuses on the physicochemical properties and biological activities of Silymarin.

Introduction

Silymarin is a polyphenolic flavonoid complex extracted from the seeds of the milk thistle plant (*Silybum marianum*). It is a mixture of several flavonolignans, with silybin being the most abundant and biologically active component, constituting 50-70% of the complex.[1] Other major constituents include silychristin and silydianin. For centuries, Silymarin has been used in traditional medicine, primarily for the treatment of liver and gallbladder disorders.[2][3] Modern pharmacological studies have confirmed its potent antioxidant, anti-inflammatory, and hepatoprotective activities.[2][4] However, its clinical efficacy is often limited by its poor aqueous solubility and low oral bioavailability.[5] This guide provides a detailed overview of the core physicochemical properties of Silymarin, the experimental methods used to determine them, and its key signaling pathways.

Physicochemical Properties

The physicochemical characteristics of Silymarin are crucial for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized in the tables below.

Property	Value	Reference(s)
Chemical Name	Silymarin	[6]
CAS Number	65666-07-1	[6]
Molecular Formula	C ₂₅ H ₂₂ O ₁₀	[6]
Molecular Weight	482.44 g/mol	[6]
Appearance	White-like to pale yellow crystalline powder	[7]
Melting Point	158 - 167 °C	[6]
Computed XLogP3	2.4	[6]

Silymarin is a lipophilic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Solvent	Solubility	Reference(s)
Water	54 mg/L (at 25 °C)	[7]
Acetone	Easily Soluble	[7]
Ethyl Acetate	Easily Soluble	[7]
Methanol	Easily Soluble	[7]
Ethanol	Easily Soluble	[7]
Chloroform	Slightly Soluble	[7]
DMSO	Slightly Soluble	

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of poorly soluble compounds like Silymarin.

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturated concentration of Silymarin in a specific aqueous medium at a controlled temperature.

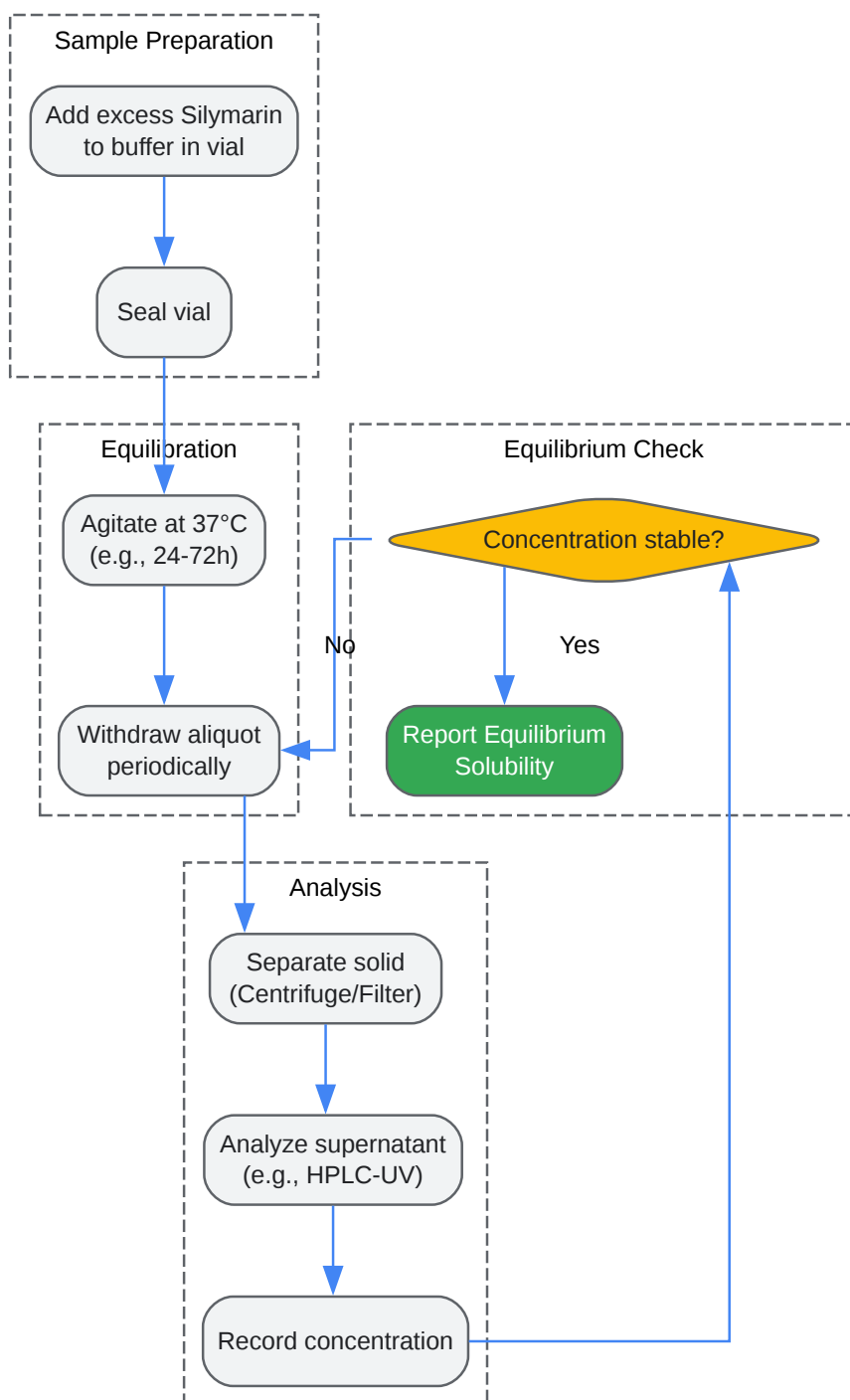
Materials:

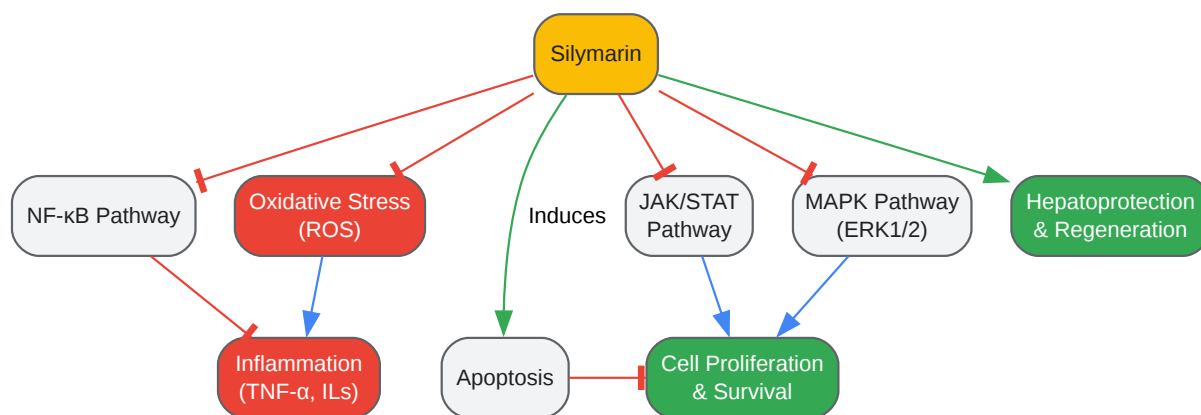
- Silymarin powder
- Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8)
- Mechanical shaker or agitation device with temperature control (37 ± 1 °C)
- Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)
- Validated analytical method (e.g., HPLC-UV)
- Vials or flasks

Procedure:

- Add an excess amount of Silymarin powder to a vial containing a known volume of the desired aqueous buffer. The excess solid should be visible to ensure saturation.
- Seal the vials and place them in a mechanical shaker set to a constant temperature (typically 37 ± 1 °C).
- Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the particles suspended without creating a vortex.^[8]
- Periodically, withdraw aliquots from the vials. To ensure only dissolved material is analyzed, separate the undissolved solid from the solution immediately by centrifugation followed by collection of the supernatant, or by passing the solution through a syringe filter.
- Analyze the concentration of Silymarin in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

- Continue sampling until consecutive measurements show no significant change in concentration (e.g., <10% deviation), indicating that equilibrium has been reached.[8]
- The final, stable concentration is recorded as the equilibrium solubility. The experiment should be performed in at least triplicate for each condition.[8]





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